molecular formula C17H22N2O2 B5748201 N-[(2-nitrophenyl)methyl]adamantan-2-amine CAS No. 355382-77-3

N-[(2-nitrophenyl)methyl]adamantan-2-amine

Cat. No.: B5748201
CAS No.: 355382-77-3
M. Wt: 286.37 g/mol
InChI Key: OPAIDXBKFDKJEL-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)methyl]adamantan-2-amine is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The compound features an adamantane core, which is a highly stable and rigid structure, and a nitrophenyl group, which imparts specific chemical reactivity.

Preparation Methods

The synthesis of N-[(2-nitrophenyl)methyl]adamantan-2-amine typically involves the functionalization of the adamantane core. One common method is the radical functionalization of adamantane derivatives, which can be achieved using various radical initiators and catalysts . For example, the reaction of adamantane with N-methyl-N-phenylmethylacrylamide in the presence of copper oxide and dicumyl peroxide yields the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(2-nitrophenyl)methyl]adamantan-2-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2-nitrophenyl)methyl]adamantan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the nitrophenyl group can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(2-nitrophenyl)methyl]adamantan-2-amine can be compared with other adamantane derivatives, such as:

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-19(21)16-4-2-1-3-13(16)10-18-17-14-6-11-5-12(8-14)9-15(17)7-11/h1-4,11-12,14-15,17-18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAIDXBKFDKJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192376
Record name N-[(2-Nitrophenyl)methyl]tricyclo[3.3.1.13,7]decan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-77-3
Record name N-[(2-Nitrophenyl)methyl]tricyclo[3.3.1.13,7]decan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Nitrophenyl)methyl]tricyclo[3.3.1.13,7]decan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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